molecular formula C24H22N2O3S B11465452 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11465452
M. Wt: 418.5 g/mol
InChI Key: PTPBLFASNMBBHU-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide is a synthetic small molecule featuring a 1,3-thiazole core substituted with a 4-methoxybenzyl group at position 3. The thiazole nitrogen is linked via a propanamide bridge to a 5-phenylfuran moiety. This compound (ChemDiv ID: D586-0074) has a molecular formula of C22H19N3O4 and a molecular weight of 389.40 g/mol . Its structural uniqueness lies in the combination of electron-donating (methoxy) and aromatic (phenyl) substituents, which may influence solubility, bioavailability, and target interactions.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C24H22N2O3S/c1-28-19-9-7-17(8-10-19)15-21-16-25-24(30-21)26-23(27)14-12-20-11-13-22(29-20)18-5-3-2-4-6-18/h2-11,13,16H,12,14-15H2,1H3,(H,25,26,27)

InChI Key

PTPBLFASNMBBHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions using 4-methoxybenzyl halides.

    Formation of the Phenylfuran Moiety: The phenylfuran moiety can be synthesized via the cyclization of appropriate precursors such as phenylacetic acid derivatives and furfural.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the phenylfuran derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thiazole or phenylfuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Applications

Research has highlighted the antimicrobial properties of compounds containing thiazole moieties. The compound N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide has shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Pathogen MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
MRSA8Linezolid16
Escherichia coli16Ciprofloxacin32
Pseudomonas aeruginosa32Gentamicin64

Anticancer Applications

The anticancer properties of this compound have been explored through various in vitro studies, indicating its potential as an effective therapeutic agent.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of the compound on cancer cell lines, it was found to significantly inhibit cell proliferation in MCF7 (human breast adenocarcinoma) and A549 (lung cancer) cells.

Cell Line Concentration (µM) Cell Viability (%)
MCF71045
A5492030
HeLa1550

The results indicated that at concentrations above 10μM10\mu M, the compound effectively reduced cell viability, showcasing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Substituents

Substituents on the Thiazole Ring

3-[5-(4-Bromophenyl)-2-furyl]-N-(4-methoxybenzyl)propanamide ():

  • Key difference : The thiazole ring is replaced by a 4-methoxybenzyl group directly attached to the propanamide. The furan carries a 4-bromophenyl substituent.
  • Impact : Bromine’s electronegativity and larger atomic radius compared to methoxy may reduce solubility and alter binding interactions with hydrophobic targets.

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, ):

  • Key difference : A 4-fluorophenyl group replaces the 4-methoxybenzyl on the thiazole.
  • Activity : Exhibits potent KPNB1 inhibition (IC50 = 0.72 µM) and anticancer activity in cell-based assays. The electron-withdrawing fluorine may enhance target affinity compared to methoxy’s electron-donating effects .
Substituents on the Furan Ring

N-(4-Methylphenyl)-3-(5-phenylfuran-2-yl)propanamide (J048-0044, ): Key difference: Lacks the thiazole ring; the propanamide connects directly to a 4-methylphenyl group.

Analogues with Heterocycle Replacements

3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides ():

  • Example : Compound 8d (C15H14N4O2S2) has a 1,3,4-oxadiazole ring instead of furan, with a 4-methylphenyl substituent.
  • Activity : Demonstrates alkaline phosphatase inhibition (IC50 = 1.878 ± 0.07 mM), outperforming the standard KH2PO4 (IC50 = 5.242 ± 0.473 mM). The oxadiazole’s electron-withdrawing nature may enhance enzyme binding compared to furan’s electron-rich system .

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide (D586-0074, ):

  • Key difference : The thiazole is replaced by a 1,3,4-oxadiazole ring.
  • Impact : Oxadiazoles often improve metabolic stability and bioavailability but may reduce solubility due to increased hydrophobicity .

Analogues with Halogen Substituents

N-{5-[(2,3-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(5-methylfuran-2-yl)propanamide ():

  • Key difference : A 2,3-dichlorobenzyl group replaces the 4-methoxybenzyl on the thiazole.
  • Impact : Chlorine’s strong electron-withdrawing effects and lipophilicity could enhance membrane permeability but increase toxicity risks .

N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(5-phenylfuran-2-yl)propanamide ():

  • Key difference : 4-Chlorobenzyl substituent instead of 4-methoxybenzyl.
  • Impact : Chlorine’s electronegativity may improve target binding but reduce solubility compared to methoxy .

Research Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) may improve solubility but reduce target affinity compared to fluorine or chlorine .
  • Heterocycle Choice : Furan’s electron-rich system (target) vs. oxadiazole’s electron-deficient system () could dictate selectivity for enzymes like alkaline phosphatase .
  • Biological Activity Gaps: While analogues show anticancer and enzyme-inhibitory properties, the target compound’s specific activity remains uncharacterized.

Biological Activity

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 303092-93-5

The structure features a thiazole ring, a furan moiety, and a methoxybenzyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.
Cell LineIC50 (μM)Reference
A549 (Lung)10.0
MCF7 (Breast)8.5
HeLa (Cervical)12.0

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Melanoma Cells :
    • A study investigated the effects of a thiazole derivative on melanoma cells, demonstrating selective cytotoxicity and cell cycle arrest at the S phase. The compound reduced melanin production, indicating potential for use in melanoma therapy .
  • Antimicrobial Screening :
    • A series of thiazole derivatives were tested for antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition. The structure-activity relationship (SAR) indicated that modifications could enhance efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer proliferation and inflammation.
  • Induction of Apoptosis : It is believed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What synthetic strategies are recommended for preparing N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide?

  • Methodological Answer : A convergent synthesis approach is widely employed. This involves: (i) Preparing electrophilic intermediates (e.g., 3-bromo-N-(1,3-thiazol-2-yl)propanamide) by reacting 1,3-thiazol-2-amine derivatives with 3-bromopropanoyl chloride . (ii) Synthesizing nucleophilic heterocyclic components (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) via sequential esterification, hydrazide formation, and cyclization of aryl acids . (iii) Coupling electrophiles and nucleophiles in polar aprotic solvents (e.g., DMF) to form the final bi-heterocyclic hybrids .
  • Key Considerations : Optimize reaction times (3–6 hours) and temperatures (80–100°C) to maximize yields (typically 70–88%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use multi-spectral characterization:
  • 1H/13C-NMR : Identify characteristic peaks, e.g., methoxybenzyl protons (δ ~3.72 ppm for OCH3), thiazole C-2 (δ ~155–166 ppm), and propanamide carbonyl (δ ~168 ppm) .
  • IR Spectroscopy : Confirm amidic C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
  • Elemental Analysis : Validate calculated vs. experimental C/H/N percentages (e.g., C: 63.01% found vs. 63.14% calculated for analogous structures) .

Q. What standardized assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Alkaline phosphatase (ALP) inhibition assays using p-nitrophenyl phosphate (pNPP) as a substrate. Measure IC50 values via UV-Vis at 405 nm and compare to standards like KH2PO4 (IC50 = 5.242 mM) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values. For example, related thiazole-carboxamides show IC50 < 10 µM in leukemia models .

Advanced Research Questions

Q. How does substituent variation on the aryl group influence alkaline phosphatase inhibition?

  • Methodological Answer :
  • SAR Insights :
  • Electron-Donating Groups (e.g., 4-methylphenyl in compound 8d): Enhance inhibition (IC50 = 1.878 mM) by improving hydrophobic interactions with the enzyme’s active site .
  • Electron-Withdrawing Groups (e.g., 3-nitrophenyl in 8h): Reduce activity (IC50 > 2.5 mM) due to destabilized binding .
  • Experimental Validation : Synthesize derivatives with systematic substituent changes (e.g., -OCH3, -NH2, -NO2) and correlate IC50 trends with Hammett σ values or computational docking scores .

Q. What computational approaches predict the compound’s allosteric binding mode?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ALP’s allosteric pockets. Focus on residues like Arg166 and Tyr367, which stabilize ligand binding via hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to confirm conformational rigidity .

Q. How can researchers resolve discrepancies between in vitro activity and computational predictions?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive). For example, if Ki values align with computational Km predictions, validate the proposed binding mode .
  • Mutagenesis Experiments : Engineer ALP mutants (e.g., R166A) and test inhibition. Loss of activity in mutants supports predicted residue-ligand interactions .

Q. What strategies improve solubility without compromising bioactivity?

  • Methodological Answer :
  • Structural Modifications : Introduce polar groups (e.g., -OH, -SO3H) on the phenyl ring or replace the methoxybenzyl group with pyridinyl derivatives .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation (liposomes) to enhance aqueous solubility. Monitor ALP inhibition post-formulation to ensure efficacy retention .

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